molecular formula C15H25NO3 B1347479 Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate CAS No. 548789-52-2

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate

Cat. No. B1347479
M. Wt: 267.36 g/mol
InChI Key: OJWMQRNBYOVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, also known as ECPC, is a cyclic piperidine derivative that has been studied extensively for its potential applications in the scientific and medical fields. ECPC has been found to possess a variety of unique properties, such as a high degree of solubility, low toxicity, and good stability, which make it an attractive candidate for a range of applications. In

Scientific Research Applications

Aminocarbonylation Reactions

Alkoxycarbonylpiperidines, including ethyl isonipecotate derivatives, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are valuable for synthesizing carboxamides and ketocarboxamides from iodobenzene and iodoalkenes under mild conditions, leading to moderate to high yields. This demonstrates the compound's relevance in organic synthesis, particularly in introducing carboxamide functionalities (Takács et al., 2014).

Anticancer Agent Development

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising IC50 values against cancer cell lines, indicating strong anticancer activity. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Rehman et al., 2018).

Stereospecific Microbial Reduction

The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied, yielding cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereomeric and enantiomeric excess. This process showcases the compound's application in producing stereochemically complex molecules, critical for pharmaceutical development (Guo et al., 2006).

Structural Studies

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a structurally related compound, has been subjected to detailed NMR spectroscopy to determine its conformational behavior. These studies contribute to our understanding of the structural and electronic properties of similar ethyl piperidine carboxylate derivatives, facilitating their application in designing more efficient molecules (Arias-Pérez et al., 1995).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues, including derivatives of ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, have been designed as inhibitors of Mycobacterium tuberculosis GyrB. This highlights the compound's potential role in addressing tuberculosis, showcasing its application in developing new antibacterial agents (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWMQRNBYOVBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.